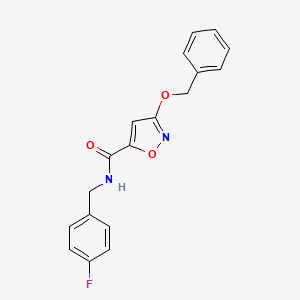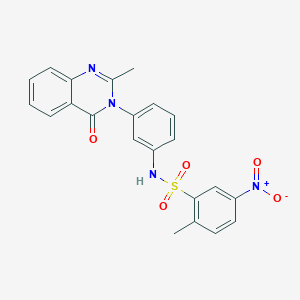
2-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-N-(3-(2-Methyl-4-Oxoquinazolin-3(4H)-yl)Phenyl)-5-Nitrobenzenesulfonamide is a complex organic compound characterized by its unique structural components. The compound is composed of multiple functional groups, including a quinazolinone ring, nitro group, sulfonamide group, and methyl group. This combination of functional groups imparts the compound with unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(3-(2-Methyl-4-Oxoquinazolin-3(4H)-yl)Phenyl)-5-Nitrobenzenesulfonamide involves multiple reaction steps. A common approach starts with the preparation of quinazolinone derivatives, which is then subjected to nitration to introduce the nitro group. The sulfonamide functionality is typically introduced through a reaction with sulfonyl chlorides under basic conditions.
Industrial Production Methods
In an industrial setting, large-scale synthesis may leverage batch or continuous flow processes to maximize yield and efficiency. Reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products and impurities.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: Various substitution reactions can occur, especially electrophilic aromatic substitutions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Substitution: Electrophiles such as halogens in the presence of catalysts like iron(III) chloride (FeCl₃).
Major Products
Depending on the reaction type, the major products could include quinazolinone derivatives with modified functional groups, such as amino or hydroxyl groups, depending on the reagents and conditions used.
科学的研究の応用
2-Methyl-N-(3-(2-Methyl-4-Oxoquinazolin-3(4H)-yl)Phenyl)-5-Nitrobenzenesulfonamide has wide-ranging applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial effects.
Industry: Used in the development of specialized materials due to its unique structural properties.
作用機序
The compound exerts its effects primarily through interaction with specific molecular targets. The quinazolinone moiety is known to interact with certain enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, further influencing biological pathways. This combination of interactions can lead to disruption of cellular processes in targeted cells.
類似化合物との比較
Similar Compounds
2-Methylquinazolin-4(3H)-one: Shares the quinazolinone structure but lacks the nitro and sulfonamide groups.
5-Nitro-N-phenylbenzenesulfonamide: Lacks the quinazolinone and methyl groups but shares the nitro and sulfonamide groups.
N-(3-Nitrophenyl)quinazolin-4-amine: Combines the quinazolinone and nitro functionalities but has a different overall structure.
Uniqueness
The presence of both quinazolinone and sulfonamide groups in 2-Methyl-N-(3-(2-Methyl-4-Oxoquinazolin-3(4H)-yl)Phenyl)-5-Nitrobenzenesulfonamide sets it apart from other compounds. This unique structural combination imparts specific chemical and biological properties that are not seen in similar compounds.
This overview should give you a solid understanding of this compound. Intrigued by anything specific here?
特性
IUPAC Name |
2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-14-10-11-18(26(28)29)13-21(14)32(30,31)24-16-6-5-7-17(12-16)25-15(2)23-20-9-4-3-8-19(20)22(25)27/h3-13,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJTXIUVFUCBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-phenethyl-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2908979.png)
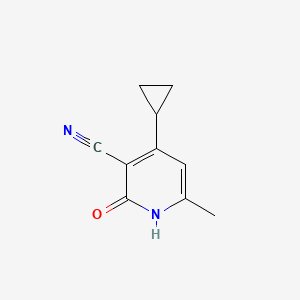
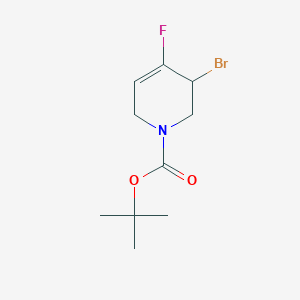
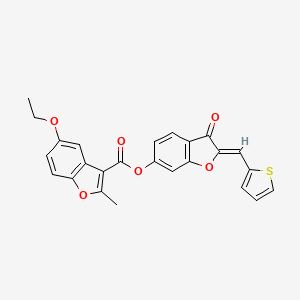
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(methylthio)benzyl)propanamide](/img/structure/B2908988.png)
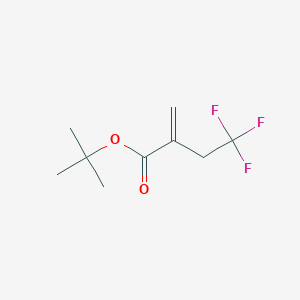
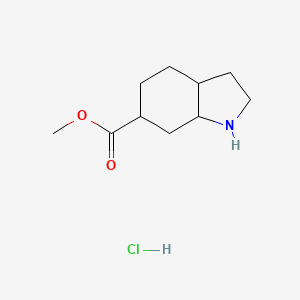
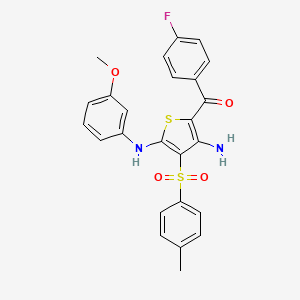
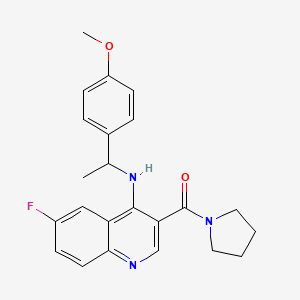
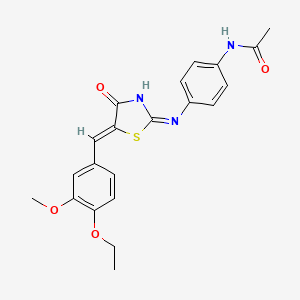
![2-chloro-N-[4-(ethylsulfanyl)butan-2-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2908996.png)
![2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide](/img/structure/B2908997.png)
![2-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B2908998.png)
